1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid
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Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The synthesis of oxazole derivatives has been a field of interest for a long time . Various methods have been developed for the synthesis of oxazole derivatives, including the Van Leusen Oxazole Synthesis .Molecular Structure Analysis
The molecular structure of oxazole derivatives can be analyzed using various techniques such as X-ray crystallography . The structure exhibits intermolecular interactions and is often stabilized by π–π interactions between the oxazole and phenyl rings .Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions. For example, a Regel-type transition-metal-free direct C-2 aroylation of oxazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and affords the corresponding 2-ketoazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be determined using various techniques. For example, the molecular weight, purity, and storage temperature of a compound can be determined .Scientific Research Applications
Synthesis and Molecular Applications
- Oxazoles, which include compounds like 1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid, are used as masked forms of activated carboxylic acids. They form triamides upon reacting with singlet oxygen and have applications in the synthesis of macrolides (Wasserman, Gambale, & Pulwer, 1981).
- A study by Mehta (2016) explored the synthesis and structural characterization of novel heterocyclic compounds containing a 1,2-oxazol-3-yl fragment. These compounds showed promising antibacterial activity, highlighting their potential in medicinal chemistry applications (Mehta, 2016).
- Fürstner, Hupperts, and Seidel (2003) described the synthesis of ethyl 5-chloro-3-phenylindole-2-carboxylate, demonstrating the versatility of these compounds in organic synthesis (Fürstner, Hupperts, & Seidel, 2003).
Medicinal Chemistry and Drug Development
- Katariya, Vennapu, and Shah (2021) investigated novel biologically potent heterocyclic compounds, including oxazoles, for their anticancer and antimicrobial properties. These compounds showed high potency against cancer cell lines and pathogenic strains, underscoring their importance in the development of new pharmaceuticals (Katariya, Vennapu, & Shah, 2021).
- Research by Razavi et al. (2005) focused on oxazoles as transthyretin amyloid fibril inhibitors. Their findings are significant for developing treatments for amyloidosis and related diseases (Razavi et al., 2005).
Other Applications
- In a study by Hassan (2009), the reaction of thiocarbohydrazide with carboxylic acids, including compounds similar to the one , led to the synthesis of new heterocycles with potential biological interest (Hassan, 2009).
Mechanism of Action
The mechanism of action of oxazole derivatives is not well defined, and their effects are measured mainly by subjective responses . They are known to interact with various biomolecules in multiple ways, such as hydrogen bonding, π stacking interactions, van der Waals interactions, metal coordination bonds, and hydrophobic forces .
Safety and Hazards
Future Directions
Oxazole derivatives have shown promising results in the field of medicinal chemistry . Future research may focus on the synthesis of novel 1,3,4-oxadiazole-based drugs, structural modifications to ensure high cytotoxicity towards malignant cells, and the exploration of diverse biological potentials of oxazole derivatives .
Properties
IUPAC Name |
1-[5-(3-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c20-12-5-3-4-11(8-12)17-9-15(21-26-17)18(23)22-10-14(19(24)25)13-6-1-2-7-16(13)22/h1-9,14H,10H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAFQJXPLNSXNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1C(=O)C3=NOC(=C3)C4=CC(=CC=C4)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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